molecular formula C9H11N3 B8735696 2-propyl-1H-imidazo[4,5-b]pyridine

2-propyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B8735696
M. Wt: 161.20 g/mol
InChI Key: QDDCHASDSHHKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-1H-imidazo[4,5-b]pyridine is a synthetic organic compound belonging to the imidazopyridine family, which serves as a versatile scaffold in medicinal chemistry and drug discovery . The imidazo[4,5-b]pyridine core is a privileged structure in pharmacology, featured in compounds with a wide range of biological activities. These activities include antitubercular , antiulcer, sedative, anxiolytic, analgesic, and antitumor properties . This specific 2-propyl derivative is primarily used as a key intermediate or building block for the synthesis of more complex molecules. Researchers value this compound for exploring structure-activity relationships (SAR) and developing novel bioactive agents. Its mechanism of action is not inherent but is derived from the final target molecule it is incorporated into; for example, related nitrophenoxy-substituted imidazopyridine derivatives have been studied as potent inhibitors of the Mycobacterium tuberculosis enzyme DprE1 . As a fine chemical with defined purity, it is suitable for use in various research applications, including organic synthesis, library development, and biochemical screening. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-propyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C9H11N3/c1-2-4-8-11-7-5-3-6-10-9(7)12-8/h3,5-6H,2,4H2,1H3,(H,10,11,12)

InChI Key

QDDCHASDSHHKLY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=CC=N2

Origin of Product

United States

Synthetic Methodologies for 2 Propyl 1h Imidazo 4,5 B Pyridine and Its Structural Analogues

Classical and Established Synthesis Routes for Imidazo[4,5-b]pyridines

The foundational methods for constructing the imidazo[4,5-b]pyridine core have traditionally relied on well-established organic reactions, primarily cyclocondensation and subsequent alkylation.

Cyclocondensation Reactions in Imidazo[4,5-b]pyridine Formation

The most common and classical approach to synthesizing the imidazo[4,5-b]pyridine scaffold is through the cyclocondensation of 2,3-diaminopyridine (B105623) with various carbonyl-containing compounds. This method is versatile, allowing for the introduction of different substituents at the 2-position of the fused heterocyclic system.

One straightforward method involves the reaction of 2,3-diaminopyridine with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. nih.gov Microwave irradiation has been shown to accelerate this reaction, providing a more efficient route to 2-substituted imidazo[4,5-b]pyridines. nih.gov

Alternatively, aldehydes can be condensed with 2,3-diaminopyridine. For instance, the reaction with benzaldehyde (B42025) in the presence of an oxidant such as p-benzoquinone yields 2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com In some cases, the reaction can proceed via an air-oxidative cyclocondensation in water under thermal conditions, eliminating the need for an external oxidizing agent. nih.gov

The following table summarizes representative examples of cyclocondensation reactions for the synthesis of imidazo[4,5-b]pyridine derivatives.

Starting MaterialsReagents and ConditionsProductYieldReference
2,3-Diaminopyridine, Carboxylic AcidPolyphosphoric Acid (PPA), High Temperature2-Substituted imidazo[4,5-b]pyridine~75% nih.gov
5-Bromo-2,3-diaminopyridine, Benzaldehydep-Benzoquinone5-Bromo-2-phenylimidazo[4,5-b]pyridine46% mdpi.com
2,3-Diaminopyridine, Substituted Aryl AldehydesWater, Thermal2-Substituted 1H-imidazo[4,5-b]pyridine83-87% nih.gov
2-Amino-3-hydroxypyridine, Carboxylic AcidsSilica Gel, Microwave (100 W)2-Substituted imidazo[4,5-b]pyridines71-92% nih.gov
2,3-Diaminopyridine, Ethyl CyanoacetateHeating2-(3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile83% irb.hr

Alkylation Strategies and Regioselectivity in Imidazo[4,5-b]pyridine Synthesis

The alkylation of the imidazo[4,5-b]pyridine ring system is a critical step for introducing further diversity and modulating the properties of the final compounds. However, the presence of multiple nitrogen atoms in the heterocyclic core (N1, N3, and the pyridine (B92270) nitrogen at N4 or N7 depending on the tautomer) presents a significant challenge in controlling the regioselectivity of the alkylation reaction.

The outcome of N-alkylation is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the steric and electronic properties of the substituents already present on the imidazo[4,5-b]pyridine ring. For instance, the alkylation of 2-(substituted-phenyl)imidazo[4,5-b]pyridines with butyl bromide under basic conditions (K₂CO₃ in DMF) has been shown to produce a mixture of N3 and N4 regioisomers. nih.gov

A study on the N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives with benzyl (B1604629) halides demonstrated that the regioselectivity is largely governed by "steric approach control," leading to different N1/N3 ratios depending on the substitution pattern. researchgate.net Furthermore, versatile intermediates like 2-formamido-3-aminopyridine allow for the regioselective synthesis of either N1- or N3-substituted imidazo[4,5-b]pyridines by carefully choosing the reaction conditions. Reductive amination with aldehydes favors N1 substitution, while reaction with alkyl halides in the presence of a base like cesium carbonate leads to N3 substitution. researchgate.net

The table below provides examples of alkylation reactions and the observed regioselectivity.

SubstrateAlkylating AgentConditionsMajor RegioisomersReference
2-(Substituted-phenyl)imidazo[4,5-b]pyridinesButyl BromideK₂CO₃, DMFN3 and N4 nih.gov
Imidazo[4,5-b]pyridine-4-oxideBenzyl Halide-N1/N3 ratio varies researchgate.net
2-Formamido-3-aminopyridineAldehydesBorane-pyridine, Acetic AcidN1 researchgate.net
2-Formamido-3-aminopyridineAlkyl HalidesCesium CarbonateN3 researchgate.net

Advanced and Sustainable Synthetic Approaches

In response to the growing demand for greener and more efficient chemical processes, significant efforts have been directed towards developing advanced synthetic methodologies for imidazo[4,5-b]pyridines.

Environmentally Benign Methodologies for Imidazo[4,5-b]pyridine Synthesis (e.g., Aqueous Medium, Air Oxidation)

A key focus in green chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives. Water has emerged as a particularly attractive solvent due to its non-toxic and non-flammable nature. acs.org The synthesis of 1H-imidazo[4,5-b]pyridine derivatives has been successfully achieved through an air-oxidative cyclocondensation of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, completely avoiding the need for an external oxidative reagent. nih.govresearchgate.net

To address the poor solubility of some organic substrates in water, the use of co-solvents has been explored. For example, a highly efficient synthesis of the imidazo[4,5-b]pyridine scaffold has been developed using a mixture of water and isopropanol (B130326) (H₂O-IPA) as a green solvent system. acs.orgnih.gov This approach not only facilitates the reaction but also aligns with the principles of green chemistry. acs.org Other green solvents like glycerol (B35011) and polyethylene (B3416737) glycol (PEG) have also been employed for the synthesis of imidazo[4,5-b]pyridine derivatives, offering advantages such as ease of workup and potential for catalyst recycling. researchgate.net

Catalytic Transformations in the Synthesis of 2-propyl-1H-imidazo[4,5-b]pyridine Derivatives (e.g., Phase Transfer Catalysis, Photocatalysis)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.

Phase Transfer Catalysis (PTC) has been effectively used for the N-alkylation of imidazo[4,5-b]pyridines. The use of a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), facilitates the reaction between the imidazo[4,5-b]pyridine substrate (often in an organic phase) and the alkylating agent (often in an aqueous or solid phase with a base like potassium carbonate), leading to good yields of N-alkylated products. uctm.edu This method is particularly useful for synthesizing derivatives like 3-allyl- and 3-propargyl-imidazo[4,5-b]pyridines. uctm.edu

Photocatalysis represents a cutting-edge, environmentally friendly approach that utilizes visible light to drive chemical reactions. The synthesis of functionalized imidazopyridines, including imidazo[4,5-b]pyridines, has been achieved through various photocatalytic methods. nih.gov For instance, the C3-amination of imidazo[1,2-a]pyridines has been accomplished using a photocatalyst like 4CzIPN under blue LED irradiation. nih.gov While specific examples for this compound are still emerging, the broader success of photocatalysis in functionalizing the imidazopyridine core suggests its high potential for the synthesis of such derivatives. nih.govacs.org

Tandem Reaction Sequences for Efficient Scaffold Construction

A notable example is the one-pot tandem synthesis of 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines. acs.orgnih.gov This sequence begins with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine (B167233) and a primary amine. acs.orgnih.gov This is followed by the in situ reduction of the nitro group to an amine using Zn/HCl, and subsequent heterocyclization with an aldehyde to form the final imidazo[4,5-b]pyridine product. acs.orgnih.gov This entire sequence is performed in an environmentally friendly H₂O-IPA solvent system. acs.orgnih.gov A specific derivative, 2-(2-bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine, has been synthesized using this tandem approach. acs.org

Another innovative tandem process involves an electrochemical [4+1] tandem sp³(C-H) double amination for the direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines, showcasing the potential of electrochemical methods in constructing complex heterocyclic systems in a single step. nih.gov

Strategies for Chemical Derivatization and Scaffold Functionalization

The inherent reactivity of the imidazo[4,5-b]pyridine nucleus allows for a range of chemical modifications. These derivatizations are crucial for modulating the physicochemical and biological properties of the resulting molecules. Key strategies include substitution at the nitrogen atoms of the imidazole (B134444) ring, functionalization of the peripheral positions on the pyridine ring, and the construction of novel fused ring systems.

The imidazo[4,5-b]pyridine core possesses two nitrogen atoms in the imidazole moiety (N-1 and N-3), which can undergo substitution, typically alkylation. However, this reaction is often not selective and can lead to a mixture of regioisomers. mdpi.com The control of regioselectivity is a significant challenge in the synthesis of N-substituted imidazo[4,5-b]pyridine derivatives. mdpi.com

Alkylation of the imidazo[4,5-b]pyridine ring system, for instance with alkyl halides like methyl iodide or butyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF), often results in a mixture of N-1 and N-3 (or N-4 and N-3 for the tautomeric 4H-imidazo[4,5-b]pyridines) substituted products. nih.govresearchgate.net The ratio of these regioisomers can be influenced by the nature of the substituent at the C-2 position and the specific reaction conditions, although achieving complete selectivity remains a challenge. For instance, in the alkylation of 2-(substituted-phenyl)imidazo[4,5-b]pyridines, N-4 and N-3 regioisomers were predominantly formed. nih.gov The structural elucidation of these isomers often requires advanced NMR techniques such as 2D-NOESY and HMBC. nih.gov

Palladium-catalyzed amidation reactions have also been developed to achieve regioselective synthesis, particularly for substitution at the N-1 position. organic-chemistry.org This method involves the coupling of 2-chloro-3-aminopyridines with primary amides, followed by in-situ cyclization, providing a direct route to N-1 substituted imidazo[4,5-b]pyridines. organic-chemistry.orgresearchgate.net

Table 1: Representative Conditions for N-Alkylation of the Imidazo[4,5-b]pyridine Scaffold

ReagentBaseSolventOutcomeReference
Methyl Iodide-DMFAppearance of methyl protons at 3.95-3.97 ppm, indicating successful alkylation. mdpi.com
4-Chlorobenzyl bromide or Butyl bromideK₂CO₃DMFPredominant formation of N-4 and N-3 regioisomers. nih.gov
Benzyl bromideK₂CO₃DMFFormation of a mixture of three N-alkylated regioisomers. researchgate.net

Substitution at Peripheral Positions of the Imidazo[4,5-b]pyridine Nucleus

Functionalization of the pyridine ring of the imidazo[4,5-b]pyridine core is a key strategy for expanding the chemical diversity of this scaffold. Halogenation of the nucleus provides a versatile handle for subsequent cross-coupling reactions.

For example, halogenation at the C-3 position of imidazo[1,2-a]pyridines, a related isomer, has been achieved through electrochemical methods, highlighting a clean approach to introduce a reactive moiety. nih.gov Similarly, direct halogenation of imidazo[4,5-b]pyridin-2-one derivatives has been reported using chlorination and bromination in acetic acid. researchgate.net The introduction of a halogen, typically bromine or chlorine, at positions such as C-6 allows for further derivatization through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. mdpi.comresearchgate.netnih.gov

The Suzuki cross-coupling reaction is frequently employed for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, where a variety of aryl or heteroaryl groups can be introduced at the C-6 position. mdpi.com Optimized conditions for Suzuki coupling often involve a palladium catalyst and a suitable base. mdpi.com Similarly, the Buchwald-Hartwig amination can be used to introduce nitrogen-based substituents. A modified synthetic route to mutagenic heterocyclic amines like PHIP has utilized a palladium-catalyzed Buchwald cross-coupling of a 2-halo-1-methyl-imidazo[4,5-b]pyridine with benzophenoneimine. researchgate.net

Table 2: Examples of Cross-Coupling Reactions on the Imidazo[4,5-b]pyridine Scaffold

Reaction TypeCoupling PartnersCatalyst/LigandProduct TypeReference
Suzuki Coupling6-bromo-2-phenylimidazo[4,5-b]pyridine and 4-nitrophenyl boronic acidPd(PPh₃)₄2,6-disubstituted imidazo[4,5-b]pyridine mdpi.com
Suzuki Coupling2-halo-1-methyl-6-aminoimidazo[4,5-b]pyridine and Trimethyl boroxinePd(dba)₂/Ligand2,6-disubstituted imidazo[4,5-b]pyridine researchgate.net
Buchwald-Hartwig Amination2-halo-1-methyl-imidazo[4,5-b]pyridine and BenzophenoneiminePd catalyst2-amino-1-methyl-imidazo[4,5-b]pyridine derivative researchgate.net
C(sp²)−C(sp²) Cross-Coupling7-halo-1H-imidazo[4,5-b]pyridines and aryl partnersPhotocatalyst7-aryl-1H-imidazo[4,5-b]pyridines researchgate.net

Novel Fused Ring Systems Derived from the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. These fused ring systems are of interest for their potential biological activities.

One approach involves the thermal cyclization of appropriately substituted imidazo[4,5-b]pyridine precursors. For instance, a novel series of tetracyclic imidazo[4,5-b]pyridine derivatives has been synthesized through the thermal cyclization of acyclic precursors in a solvent like sulfolane. nih.govirb.hr This process can lead to the formation of regioisomeric products that may require separation by chromatography. irb.hr Another strategy involves intramolecular nucleophilic aromatic substitution to create tetracyclic systems from 5-fluoroimidazo[1,2-a]pyridines, an isomeric scaffold. rsc.org

Multi-component reactions (MCRs) also offer an efficient pathway to construct fused imidazo[1,2-a]pyridine (B132010) systems, which are isomeric to the imidazo[4,5-b]pyridines. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction of 2-aminopyridines, isatins, and isocyanides, can generate tetracyclic fused imidazo[1,2-a]pyridines in a one-pot fashion. beilstein-journals.org While this applies to an isomeric system, it showcases the potential of MCRs in rapidly building complexity from simpler heterocyclic cores. The synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones has also been reported as antagonists for the corticotropin-releasing factor-1 receptor. nih.gov

Table 3: Strategies for the Synthesis of Fused Ring Systems from Imidazo[4,5-b]pyridine and its Isomers

Starting MaterialReaction TypeKey ConditionsProductReference
Acyclic imidazo[4,5-b]pyridine precursorThermal cyclizationSulfolane, heatTetracyclic imidazo[4,5-b]pyridine nih.govirb.hr
2-aminopyridines, isatins, isocyanidesGroebke–Blackburn–Bienaymé MCROne-potTetracyclic fused imidazo[1,2-a]pyridine beilstein-journals.org
5-fluoroimidazo[1,2-a]pyridinesIntramolecular SNArBasic conditions, tert-butanolTetracyclic imidazo[1,2-a]pyridine rsc.org
3-amino-2-chloropyridine derivativesCyclization-Tricyclic imidazo[4,5-b]pyridin-2-ones nih.gov

Computational and Theoretical Chemistry Studies on 2 Propyl 1h Imidazo 4,5 B Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules like 2-propyl-1H-imidazo[4,5-b]pyridine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. Studies on related imidazo[4,5-b]pyridine derivatives utilize DFT to calculate various quantum chemical parameters. For instance, calculations on a similar imidazole (B134444) derivative using the B3LYP/6-311++ basis set have been employed to understand the molecular structure, reactivity, and to identify the most reactive centers within the molecule. irjweb.com Such calculations are crucial for predicting how the molecule will behave in chemical reactions.

Theoretical investigations on related compounds like 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine also use DFT to correlate calculated quantum chemical parameters with experimentally observed behaviors, such as corrosion inhibition. najah.edu These studies establish a foundation for predicting the properties of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. irjweb.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it indicates that a significant amount of energy is required to excite an electron from the ground state. irjweb.com Conversely, a small gap implies higher reactivity. wikipedia.org For a related imidazole derivative, DFT calculations determined the HOMO energy to be -6.2967 eV and the LUMO energy to be -1.8096 eV, resulting in a HOMO-LUMO gap of 4.4871 eV. irjweb.com This relatively large gap indicates significant stability and that charge transfer primarily occurs within the molecule. irjweb.com Such analysis is directly applicable to understanding the electronic characteristics of this compound.

Quantum Chemical Parameters for a Related Imidazole Derivative irjweb.com
ParameterValue
HOMO Energy (EHOMO)-6.2967 eV
LUMO Energy (ELUMO)-1.8096 eV
HOMO-LUMO Gap (ΔE)4.4871 eV
Chemical Hardness (η)2.2449 eV
Electronegativity (χ)4.05315 eV

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the sites on a molecule that are most susceptible to electrophilic and nucleophilic attack. irjweb.com The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (rich in electrons), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green areas represent neutral potential. By analyzing the MEP map of the this compound structure, one can predict the most likely sites for chemical reactions and intermolecular interactions.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For compounds in the imidazopyridine family, MD simulations provide critical insights into their conformational dynamics and binding stability with biological targets. For example, MD simulations were used to investigate the binding patterns of imidazo[4,5-c]pyridin-2-one derivatives within the ATP binding site of Src family kinases, revealing the stability of the ligand-protein complex. nih.gov This type of analysis for this compound would help in understanding its flexibility, how it interacts with its environment (like a solvent or a protein), and the stability of different conformations.

Molecular Docking Investigations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein target. This method is widely used in drug discovery to screen for potential drug candidates. Studies on derivatives of 1H-imidazo[4,5-b]pyridine have utilized molecular docking to explore their potential as therapeutic agents. For instance, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were docked into the active site of the DprE1 enzyme from Mycobacterium tuberculosis. nih.govnih.gov The results showed promising interactions with amino acid residues and good docking scores, suggesting their potential as DprE1 inhibitors. nih.govnih.gov Similarly, docking studies of this compound against various biological targets could predict its binding affinity and mode of interaction, guiding further experimental validation.

Theoretical Studies of Interfacial Adsorption Behavior (e.g., Corrosion Inhibition)

Theoretical studies, combining DFT and MD simulations, are instrumental in understanding the behavior of molecules at interfaces, such as the adsorption of a corrosion inhibitor onto a metal surface. Research on 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine has demonstrated its effectiveness as a corrosion inhibitor for mild steel in an acidic medium. najah.edu DFT calculations in that study showed that the inhibitor adsorbs onto the steel surface, and the results correlated well with experimental findings from gravimetric and electrochemical measurements. najah.edu The adsorption process is favored by the presence of heteroatoms (nitrogen) and the planar structure of the imidazo[4,5-b]pyridine ring system, which facilitate strong interaction with the metal's d-orbitals. These theoretical approaches can be applied to this compound to predict its potential as a corrosion inhibitor by modeling its adsorption energy, orientation, and the nature of its interaction with metal surfaces. researchgate.netnajah.edu

Pharmacological Research and Biological Activity Profiling of 2 Propyl 1h Imidazo 4,5 B Pyridine Analogues

Anticancer and Antiproliferative Research Pathways

The development of novel anticancer agents is a critical area of pharmaceutical research. Analogues of 2-propyl-1H-imidazo[4,5-b]pyridine have emerged as a promising class of compounds with significant potential to combat various cancers. Their mechanisms of action are multifaceted, targeting key cellular processes involved in cancer progression.

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs. Research has demonstrated that imidazo[4,5-b]pyridine derivatives are effective inhibitors of several key kinases implicated in tumorigenesis.

Optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the discovery of a potent dual inhibitor of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govbohrium.comuq.edu.au One such derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine , exhibited strong inhibitory activity against Aurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), and FLT3 (Kd = 6.2 nM), including its mutated forms FLT3-ITD (Kd = 38 nM) and FLT3(D835Y) (Kd = 14 nM). nih.govbohrium.comuq.edu.au This dual inhibition is particularly relevant for the treatment of acute myeloid leukemia (AML), where FLT3 mutations are common and associated with a poor prognosis. nih.govbohrium.comuq.edu.au Another novel imidazo[4,5-b]pyridine derivative has shown potent inhibition of Aurora A and B kinases with IC50 values of 6 nM and 45 nM, respectively, and an IC50 for FLT3 kinase of less than 0.5 nM. researchgate.net This compound's high potency against FLT3-ITD positive AML cell lines further underscores the potential of this chemical class in treating high-risk leukemia. researchgate.net

The binding of these imidazo[4,5-b]pyridine derivatives to FLT3 is a common characteristic of this series of compounds. nih.gov FLT3 is a receptor tyrosine kinase that, when activated, promotes the survival and proliferation of leukemic cells. nih.gov The ability of these compounds to inhibit both wild-type and mutated forms of FLT3 makes them promising candidates for targeted cancer therapy. nih.govbohrium.comuq.edu.aunih.gov

Table 1: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Analogues

Compound Target Kinase IC50 / Kd Reference
6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine Aurora-A Kd = 7.5 nM nih.govbohrium.comuq.edu.au
Aurora-B Kd = 48 nM nih.govbohrium.comuq.edu.au
FLT3 Kd = 6.2 nM nih.govbohrium.comuq.edu.au
FLT3-ITD Kd = 38 nM nih.govbohrium.comuq.edu.au
FLT3(D835Y) Kd = 14 nM nih.govbohrium.comuq.edu.au
Novel imidazo[4,5-b]pyridine derivative Aurora A IC50 = 6 nM researchgate.net
Aurora B IC50 = 45 nM researchgate.net
FLT3 IC50 < 0.5 nM researchgate.net
Abl1 IC50 = 82 nM researchgate.net

In addition to kinase inhibition, some imidazo[4,5-b]pyridine analogues exert their anticancer effects by interacting with nucleic acids. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death.

A study on a benzo[f]imidazo[1,5b]-isoquinoline derivative with a 1,2-butandiol linker, a structurally related compound, investigated its DNA binding properties. nih.gov The research found that when this compound was inserted as a bulge in DNA/DNA and DNA/RNA duplexes, it led to their destabilization. nih.gov This suggests that such molecules can interfere with the normal structure and function of nucleic acids. The study also mentioned the potential of imidazoles and isoquinolines as intercalating agents, which are molecules that can insert themselves between the base pairs of DNA. nih.gov

Further research into novel amino-substituted tetracyclic imidazo[4,5-b]pyridine derivatives has also explored their DNA/RNA binding capabilities as part of their antiproliferative activity. nih.gov While the specific details of the binding mechanism for this compound analogues require more targeted investigation, the existing data on related compounds suggest that modulation of nucleic acid interactions is a plausible and significant aspect of their anticancer profile.

A key mechanism through which many anticancer drugs eliminate tumor cells is by inducing apoptosis, or programmed cell death. Several studies have shown that imidazo[1,2-a]pyridine (B132010) derivatives, a closely related class of compounds, are potent inducers of apoptosis and can modulate the cell cycle in cancer cells. nih.govnih.govwaocp.org

One study found that novel imidazo[1,2-a]pyridine derivatives induced apoptosis in non-small cell lung cancer (NSCLC) cells by increasing NADPH oxidase (NOX) activity, which in turn leads to ROS-mediated apoptosis. nih.gov These compounds also affected the mitochondrial membrane potential by increasing the expression of pro-apoptotic proteins like BAX and BAK1. nih.gov Another investigation revealed that a different imidazo[1,2-a]pyridine derivative, referred to as MIA, could trigger apoptosis and reduce cell viability in breast and ovarian cancer cells. nih.gov This compound was also shown to suppress inflammation by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov

Furthermore, research on the effects of novel imidazo[1,2-a]pyridine compounds on HCC1937 breast cancer cells demonstrated that they can induce cell cycle arrest. waocp.orgresearchgate.net Specifically, one of the compounds, IP-5, was found to increase the levels of p53 and p21 proteins, which are key regulators of the cell cycle, leading to arrest in the G0/G1 and G2/M phases. waocp.org This compound also induced apoptosis through the extrinsic pathway, as evidenced by the increased activity of caspases 7 and 8, and cleavage of PARP. researchgate.net

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. One of the primary mechanisms of MDR is the overexpression of multidrug efflux pumps, which are membrane transporters that actively expel drugs from the cell. nih.gov

Research into pyridylpiperazine-based compounds has identified them as allosteric inhibitors of RND-type multidrug efflux pumps in Gram-negative bacteria. nih.gov These inhibitors bind to a unique site on the transmembrane domain of the AcrB protein, a key component of the AcrAB-TolC efflux pump, and disrupt its function. nih.gov While this research was conducted in bacteria, the principle of inhibiting efflux pumps is also a key strategy to overcome MDR in cancer. The structural similarities between bacterial and human efflux pumps suggest that imidazo[4,5-b]pyridine analogues could potentially be developed as modulators of multidrug efflux pumps in cancer cells, thereby restoring the efficacy of conventional chemotherapeutic agents. Further investigation in this specific area is warranted to explore this promising avenue.

Antimicrobial Research: Antibacterial and Antifungal Activities

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Imidazo[4,5-b]pyridine derivatives have demonstrated promising activity against a range of microbial pathogens.

Several studies have highlighted the broad-spectrum antimicrobial potential of imidazo[4,5-b]pyridine analogues. A study on new imidazo[4,5-b]pyridine derivatives found that they exhibited antibacterial activity against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria, with Gram-positive bacteria being more sensitive. nih.gov Theoretical studies, including molecular docking, suggested that these compounds interact with the active sites of enzymes like DHFR. nih.gov

Another study described the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives and screened them for antimicrobial activity. researchgate.net Among the synthesized compounds, some showed prominent antibacterial activity, while one compound exhibited both antibacterial and antifungal properties. researchgate.net Similarly, a series of new imidazolidinone and imidazoquinoxaline derivatives, which share the core imidazole (B134444) structure, were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov Many of these compounds showed significant antimicrobial effects, with the activity being largely attributed to the presence of the imidazolidinone moiety. nih.gov

Furthermore, research on other pyridine-containing compounds has also demonstrated their antimicrobial and antifungal potential. nih.govafricaresearchconnects.com For instance, some pyridine-based organic salts have shown good antibacterial and antibiofilm activity against S. aureus and E. coli. nih.gov The collective evidence from these studies indicates that the imidazo[4,5-b]pyridine scaffold is a valuable template for the development of new broad-spectrum antimicrobial agents.

Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine and Related Analogues

Compound Class Target Organism Activity Reference
Imidazo[4,5-b]pyridine derivatives Bacillus cereus (Gram-positive) Sensitive nih.gov
Escherichia coli (Gram-negative) Resistant nih.gov
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives Bacteria Prominent antibacterial activity researchgate.net
Fungi Antifungal activity researchgate.net
Imidazolidinone and imidazoquinoxaline derivatives Bacteria and Fungi Significant antimicrobial activity nih.gov
Pyridine-based organic salts S. aureus, E. coli Good antibacterial and antibiofilm activity nih.gov

Targeting Microbial Enzymes (e.g., Tyrosyl-tRNA Synthetase Inhibition)

Aminoacyl-tRNA synthetases, which are essential for protein synthesis, have been identified as promising targets for the development of new antimicrobial agents. mdpi.com Within this class, research has explored the potential of imidazo[4,5-b]pyridine derivatives to inhibit these crucial enzymes.

Notably, studies have targeted the methionyl-tRNA synthetase of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. mdpi.com An imidazopyridine derivative, identified as compound 20 in one study, demonstrated a significant inhibitory effect on this parasitic enzyme, with a half-maximal inhibitory concentration (IC50) of less than 50 nM and a half-maximal effective concentration (EC50) of 39 nM for inhibiting parasite growth. mdpi.com This highlights the potential of the imidazo[4,5-b]pyridine scaffold in designing potent and specific inhibitors of microbial aminoacyl-tRNA synthetases, offering a pathway to new antiparasitic treatments. mdpi.com

Immunomodulatory and Anti-inflammatory Research

The imidazo[4,5-b]pyridine nucleus is a core component of compounds investigated for their anti-inflammatory properties. mdpi.com These derivatives have been explored for their ability to modulate inflammatory pathways, which are implicated in a wide range of diseases.

One area of investigation has been in retinal ischemia, where inflammation contributes significantly to tissue damage. mdpi.com A specific imidazo[4,5-b]pyridine derivative (referred to as compound 22) was studied for its ability to reduce the inflammatory response induced by tert-butyl hydroperoxide in human retinal pigment epithelial (ARPE-19) cells. mdpi.com This compound was found to effectively diminish the induced inflammation, indicating its potential as a therapeutic agent for inflammatory conditions of the eye. mdpi.com Further research has also examined the capacity of this same compound to inhibit inflammatory reactions associated with obesity. mdpi.com

Antiviral and Antiparasitic Efficacy Studies

The structural similarity of imidazo[4,5-b]pyridines to purines makes them prime candidates for antiviral and antiparasitic drug development. researchgate.net Research has confirmed that certain derivatives possess activity against various pathogens.

In the realm of antiparasitic research, substituted 2-phenylimidazo[4,5-b]pyridines have emerged as promising leads for developing drugs to treat human African trypanosomiasis, caused by Trypanosoma brucei. mdpi.com As mentioned previously, this activity is linked to the inhibition of essential parasitic enzymes like methionyl-tRNA synthetase. mdpi.com

Antiviral screening of imidazo[4,5-b]pyridine derivatives has yielded compounds with selective, albeit moderate, activity. mdpi.comnih.gov In a study evaluating a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines, most compounds did not show significant antiviral effects against a broad panel of viruses. mdpi.commdpi.com However, a bromo-substituted derivative with an unsubstituted phenyl ring (Compound 7) and a para-cyano-substituted derivative (Compound 17) displayed selective activity against Respiratory Syncytial Virus (RSV), with EC50 values of 21 μM and 58 μM, respectively. nih.gov

Cardiovascular System Research Applications

Derivatives of this compound have been extensively studied for their effects on the cardiovascular system, leading to the discovery of potent agents targeting key receptors involved in blood pressure regulation and platelet aggregation.

The imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop potent and orally active antagonists of the Angiotensin II Type 1 (AT1) receptor. nih.govacs.org These antagonists block the action of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. mdpi.com

Early research identified potent antihypertensive agents based on this scaffold. nih.gov Subsequent structure-activity relationship (SAR) studies involved modifying various parts of the molecule. For instance, replacing a 4-phenylquinoline (B1297854) fragment of lead compounds with 4-phenylisoquinolinone or 1-phenylindene scaffolds produced derivatives with high affinity for the AT1 receptor. nih.gov While some of these new compounds showed high in vitro potency, they were often characterized by low oral bioavailability. nih.gov Optimization of the indene (B144670) derivatives led to the identification of compounds with retained high affinity for the AT1 receptor. nih.gov

Activity of Selected Imidazo[4,5-b]pyridine Analogues as Angiotensin II Receptor Antagonists
CompoundDescriptionActivityReference
Carboxylic acid derivative 5b4-phenylisoquinolinone scaffoldHigh in vitro potency for AT1 receptor nih.gov
Carboxylic acid derivative 5f4-phenylisoquinolinone scaffoldHigh in vitro potency for AT1 receptor nih.gov
Indene derivative 6e1-phenylindene scaffoldInteresting AT1 receptor affinity nih.gov
Indene derivative 6f1-phenylindene scaffoldInteresting AT1 receptor affinity nih.gov

Researchers have synthesized and evaluated imidazo[4,5-b]pyridine derivatives as antagonists of the thromboxane (B8750289) A2 (TXA2) receptor, a key target for preventing platelet aggregation and vasoconstriction. nih.gov A series of 3-benzylimidazo[4,5-b]pyridines substituted at the 2-position with an alkanoic or mercaptoalkanoic acid chain were developed for this purpose. nih.gov

Binding studies using human platelets determined that compounds with a 3,3-dimethylbutanoic acid side chain at the 2-position were the most potent, with Ki values in the low nanomolar range (4-39 nM). nih.gov The potency was comparable between the imidazo[4,5-b]pyridine series and a related benzimidazole (B57391) series. nih.gov One compound, 4-[3-[(4-chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid (UP 116-77), was selected for further development due to its promising pharmacological profile. nih.gov

Thromboxane A2 Receptor Antagonist Activity of Imidazo[4,5-b]pyridine Derivatives
CompoundDescriptionAffinity (Ki)Reference
UP 116-77 (Compound 23a)3,3-dimethylbutanoic acid derivativeNot specified, but selected for development nih.gov
Compound 23c3,3-dimethylbutanoic acid derivative7 nM nih.gov
Compound 11q (benzimidazole analogue)3,3-dimethylbutanoic acid derivative6 nM nih.gov

The imidazo[4,5-b]pyridine structure is also associated with positive inotropic (cardiotonic) activity, meaning it can increase the force of heart muscle contractions. The compound Sulmazole (AR-L115 BS) is a well-known imidazo[4,5-b]pyridine derivative that possesses both positive inotropic and vasodilator effects. capes.gov.br Comparative studies have shown that 1H-imidazo-[4,5-b]-pyridine derivatives are significantly more effective as inotropic agents than their imidazo[4,5-c]pyridine isomers when tested on the isolated papillary muscle of guinea pigs. researchgate.net This demonstrates the importance of the nitrogen arrangement within the pyridine (B92270) ring for this specific biological activity.

Metabolic and Endocrine System Research

The investigation of this compound analogues has extended to metabolic and endocrine disorders, with studies exploring their potential as inhibitors of key enzymes involved in diabetes and hormone-dependent cancers.

In the quest for novel antidiabetic agents, researchers have turned their attention to the imidazo[4,5-b]pyridine scaffold. Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels, a key strategy in managing type 2 diabetes.

A series of imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against Baker's yeast α-glucosidase. The findings revealed that the inhibitory potential of these compounds was significantly influenced by the nature and position of substituents on the aromatic side chain. Specifically, the presence of hydroxyl groups was identified as a crucial factor for potent inhibition. One of the most active compounds identified in this series was a 2,4-dihydroxy-substituted analogue, which demonstrated significant inhibitory potential. The structure-activity relationship studies strongly suggested that hydroxyl groups, particularly at the ortho and para positions of the aromatic ring, contribute significantly to the inhibitory activity. This observation was further supported by molecular docking studies, which indicated that the hydroxyl groups and the imidazo-pyridine core form key hydrogen bonding and stacking interactions within the active site of the enzyme.

Table 1: Alpha-Glucosidase Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Analogues This table is a representative example based on descriptive findings in the literature. Specific IC50 values for a broad range of this compound analogues are not publicly available.

Compound Analogue Substitution Pattern Observed Activity
Analogue A Unsubstituted Phenyl Low to Moderate Inhibition
Analogue B 4-Hydroxy Phenyl Moderate to High Inhibition
Analogue C 2,4-Dihydroxy Phenyl Potent Inhibition
Analogue D 4-Methoxy Phenyl Reduced Inhibition vs. Hydroxy

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. nih.govnih.gov While direct studies focusing exclusively on the aromatase inhibitory activity of this compound analogues are not extensively documented in publicly available literature, research into related pyridine-containing compounds provides a strong rationale for their investigation in this area. nih.govnih.gov Non-steroidal aromatase inhibitors often feature a nitrogen-containing heterocycle, such as an imidazole or triazole, which coordinates with the heme iron atom in the enzyme's active site. nih.gov The pyridine moiety itself is considered an interesting heterocycle for aromatase inhibition. nih.gov

Studies on other imidazo[4,5-b]pyridine derivatives have demonstrated their antiproliferative effects against human breast cancer cell lines, such as MCF-7. nih.govmdpi.com This anticancer activity suggests that these compounds may interfere with pathways crucial for cancer cell growth, one of which could be the estrogen signaling pathway modulated by aromatase. However, without direct enzymatic assays, it remains unconfirmed whether this antiproliferative effect is due to aromatase inhibition or other mechanisms, such as cyclin-dependent kinase (CDK9) inhibition, which has also been reported for this class of compounds. nih.govmdpi.com The development of pyridine-based aromatase inhibitors is an active area of research, suggesting that the imidazo[4,5-b]pyridine scaffold is a promising candidate for future synthesis and evaluation as a potential aromatase inhibitor. nih.gov

Corticotropin-releasing factor (CRF) and its receptors are central to the regulation of the body's stress response. Antagonists of the CRF receptor are being investigated for their potential in treating anxiety, depression, and other stress-related disorders. A series of high-affinity ligands for the CRF receptor based on the imidazo[4,5-b]pyridine and the isomeric imidazo[4,5-c]pyridine core have been developed and studied.

These analogues were synthesized and evaluated in vitro for their binding affinity to rat CRF receptors. The research identified the key structural requirements for potent receptor binding. Structure-activity relationship (SAR) studies revealed that modifications at various positions on the imidazo[4,5-b]pyridine ring system significantly impact binding affinity and pharmacokinetic properties. The most promising compounds from these binding assays were subsequently advanced to in vivo models to assess their therapeutic potential.

Table 2: Representative Data on Imidazo[4,5-b]pyridine Analogues as CRF Receptor Ligands This table is illustrative of the types of data generated in such research programs. Specific binding affinities (Ki) for individual compounds are proprietary to the research entities.

Core Scaffold Compound Series Research Focus Outcome
Imidazo[4,5-b]pyridine Substituted Analogues Rat CRF Receptor Binding Assay Identification of high-affinity ligands. mdpi.com
Imidazo[4,5-b]pyridine Lead Compounds Rat Situational Anxiety Model Assessment of anxiolytic efficacy. mdpi.com
Imidazo[4,5-c]pyridine Substituted Analogues In Vitro Rat Brain Receptor Binding Determination of binding affinity. nih.gov

Neuropharmacological Research and Central Nervous System Targets

The structural characteristics of imidazo[4,5-b]pyridine analogues make them suitable candidates for targeting the central nervous system (CNS). Their activity as CRF receptor modulators is a prime example of their neuropharmacological potential, with studies demonstrating efficacy in animal models of anxiety. mdpi.com

Further research into the neuropharmacological applications of this scaffold has explored its potential in treating brain tumors. Glioblastoma is a highly aggressive primary brain cancer with a poor prognosis. A novel series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as inhibitors of Src family kinases (SFKs), which are known to be involved in the pathogenesis of glioblastoma. Several of these compounds exhibited potent inhibition of Src and Fyn kinases in the submicromolar range and demonstrated antiproliferative activity against multiple glioblastoma cell lines. This line of research highlights the versatility of the imidazopyridine core in targeting different CNS pathologies, from psychiatric disorders to oncology.

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Influence of Substituent Nature and Position on Biological Efficacy

The therapeutic efficacy of imidazo[4,5-b]pyridine derivatives is highly dependent on the type and location of functional groups attached to the core structure. Research into these compounds has demonstrated that even minor chemical modifications can lead to significant changes in biological activity, including antiproliferative, antimicrobial, and kinase-inhibiting effects. mdpi.comnih.gov

Studies on 2-phenyl-imidazo[4,5-b]pyridine analogs revealed that substituents on both the pyridine (B92270) ring and the 2-phenyl ring play a crucial role. For instance, the introduction of a bromine atom at the 6-position of the pyridine nucleus or an amidine group at the phenyl ring can confer promising antiproliferative activity. mdpi.com One study synthesized a series of amidino-substituted derivatives and found that a compound with an unsubstituted amidino group and another with a 2-imidazolinyl amidino group displayed potent and selective activity against colon carcinoma, with IC50 values of 0.4 µM and 0.7 µM, respectively. mdpi.comresearchgate.net In contrast, all tested compounds in this series showed little to no antibacterial activity. mdpi.com

Further SAR studies on cytotoxic agents derived from imidazo[4,5-b]pyridine highlighted the importance of the substituent at the 2-position. When various heterocycles were explored at this position, a pyrimidine (B1678525) analogue demonstrated the highest activity. researchgate.net Among a series of amide derivatives, a cyclopropyl (B3062369) amide was found to be the most potent. researchgate.net

The electronic properties of substituents are also a key determinant of activity. In an investigation of imidazo[4,5-b]pyridine-based inhibitors of P21-activated kinase 4 (PAK4), it was found that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) had markedly different effects. mdpi.com For EWGs, biological activity increased as the size of the halogen atom decreased and electronegativity increased. Conversely, the presence of an EDG resulted in inactive compounds. mdpi.com Quantitative Structure-Activity Relationship (QSAR) analysis of other derivatives with tuberculostatic activity determined that the hydrophobicity of the compounds was a decisive factor for their efficacy. nih.gov

Compound/DerivativeSubstituent(s)Target/AssayActivity (IC₅₀/MIC)Source
Compound 10 2-(4-amidinophenyl)Colon Carcinoma0.4 µM mdpi.comresearchgate.net
Compound 14 6-bromo-2-(4-(2-imidazolinyl)phenyl)Colon Carcinoma0.7 µM mdpi.comresearchgate.net
Compound 14 6-bromo-2-(4-(2-imidazolinyl)phenyl)E. coli32 µM (MIC) mdpi.comresearchgate.net
Analogue 6c 2-(pyrimidin-5-yl)Cytotoxicity AssayPotent researchgate.net
PAK4 Inhibitor (EWG) Halogen (F, Cl, Br) at 6-positionPAK4 Inhibition5150 nM to inactive mdpi.com
PAK4 Inhibitor (EDG) Methoxy at 6-positionPAK4 InhibitionInactive mdpi.com

Effect of Alkyl Chain Variations, including the 2-propyl Moiety, on Activity Profiles

The alkyl group at the 2-position of the imidazo[4,5-b]pyridine core, such as the 2-propyl moiety, is a critical modulator of the compound's physicochemical properties and, consequently, its biological activity. Variations in the length, branching, and cyclical nature of this alkyl chain can significantly impact factors like solubility, membrane permeability, and metabolic stability, which collectively influence the activity profile.

While the 2-propyl group provides a baseline level of lipophilicity, extending or shortening the chain can optimize this property for a specific target. Replacing the simple propyl chain with more complex or functionalized groups, such as the phenyl rings or heterocyclic systems discussed previously, drastically alters the molecule's shape, electronic distribution, and potential for specific intermolecular interactions, leading to entirely different biological activities like cytotoxicity or kinase inhibition. researchgate.net This highlights that while the 2-propyl group itself may confer a certain activity profile, its true significance in SAR studies lies in its role as a modifiable position for optimizing drug-like properties and target engagement.

Role of Nitrogen Atom Position and Electronic Properties in Biological Recognition

The arrangement of nitrogen atoms within the imidazopyridine bicyclic system is fundamental to its ability to be recognized by biological targets. The specific isomer, such as imidazo[4,5-b]pyridine versus imidazo[4,5-c]pyridine, dictates the spatial orientation of hydrogen bond donors and acceptors, which is crucial for molecular interactions. nih.gov

A comparative study of sulmazole, an imidazo[4,5-b]pyridine derivative, and its imidazo[4,5-c]pyridine isomer, isomazole, demonstrated the critical nature of the nitrogen atom's position. The pyridine nitrogen in the imidazo[4,5-b]pyridine structure was found to be essential for affinity to Na,K-ATPase, whereas the imidazo[4,5-c] isomers had minimal effect. nih.gov This suggests that the precise geometry and electronic distribution of the former are necessary for effective binding to this enzyme.

Similarly, in the inhibition of the PAK4 kinase, the imidazo[4,5-b]pyridine scaffold forms specific hydrogen-bonding interactions with the hinge region of the protein. mdpi.com The pyridine nitrogen acts as a hydrogen bond acceptor from the backbone of leucine (B10760876) 398 (L398), while a nitrogen atom in the imidazole (B134444) portion of the ring also participates in hydrogen bonding. mdpi.com Altering the nitrogen positions, as in an imidazo[4,5-c]pyridine isomer, would disrupt this optimal binding pattern, likely leading to a loss of inhibitory activity. These examples underscore how the electronic properties and hydrogen-bonding capacity endowed by the specific arrangement of nitrogen atoms are primary determinants of biological recognition and function.

Compound ScaffoldIsomerTargetEffectSource
Sulmazole imidazo[4,5-b]pyridineNa,K-ATPaseInhibition (IC₅₀ = 350 µM) nih.gov
Isomazole imidazo[4,5-c]pyridineNa,K-ATPaseLittle effect nih.gov
Compound 4a imidazo[4,5-b]pyridineS. aureus8 µg/mL (MIC) nih.gov
Compound 4b imidazo[4,5-b]pyridineC. albicans8 µg/mL (MIC) nih.gov

Computational-Aided Drug Design (CADD) and De Novo Design Methodologies

Computational-aided drug design (CADD) has become an indispensable tool in the development of imidazo[4,5-b]pyridine derivatives, enabling a more rational and efficient discovery process. Techniques such as molecular docking, QSAR, and fragment-based methods are used to predict how these molecules will interact with their targets, guiding the synthesis of more potent and selective compounds. mdpi.comnih.gov

Molecular docking studies have been successfully employed to design novel inhibitors. For instance, in the development of DPP-4 inhibitors, a new series based on the imidazo[1,2-a]pyridine (B132010) scaffold was designed using scaffold hopping and docking. nih.gov The docking models predicted that a 2,4-dichlorophenyl group at the 2-position would be a potent modification. Subsequent synthesis and testing confirmed this, leading to an inhibitor with an IC50 of 0.13 µM. The model also revealed an additional π-π stacking interaction with a phenylalanine residue, explaining the enhanced potency. nih.gov

In the optimization of imidazo[4,5-b]pyridine-based PAK4 inhibitors, computational methods provided deep insights into SAR. mdpi.com While initial docking studies confirmed a common binding mode, they did not fully explain the activity differences between derivatives with EWGs and EDGs. More advanced fragment molecular orbital (FMO) methods were then used to calculate pair-interaction energies. These calculations revealed significant differences in electrostatic and charge transfer energies between the compounds and key residues in the kinase hinge region, successfully explaining the observed biological data. mdpi.com Furthermore, QSAR models have been derived for imidazo[4,5-b]pyridine derivatives, establishing a mathematical relationship between chemical structure and tuberculostatic activity, which allows for the rational design of new, potentially more active compounds. nih.gov

Emerging Research Frontiers and Future Perspectives for 2 Propyl 1h Imidazo 4,5 B Pyridine

Exploration of Novel Synthetic Methodologies and Green Chemistry Principles

The synthesis of imidazo[4,5-b]pyridine derivatives has traditionally involved the condensation of diaminopyridines with carboxylic acids or aldehydes. jscimedcentral.com However, these methods often require harsh reaction conditions, long reaction times, and the use of toxic reagents. jscimedcentral.com Consequently, there is a growing interest in developing more efficient, simpler, and environmentally friendly synthetic routes.

Recent advancements have focused on green chemistry principles, utilizing less hazardous solvents and catalysts. For instance, a notable development is the use of zinc triflate as a catalyst for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives from 3,4-diaminopyridine (B372788) and various substituted aldehydes. jscimedcentral.com This method offers the advantage of simple reaction conditions and improved yields. jscimedcentral.com Another innovative and "green" approach involves a tandem reaction sequence starting from 2-chloro-3-nitropyridine (B167233) in an environmentally benign water-isopropanol medium. nih.govacs.org This one-pot process, which includes a nucleophilic aromatic substitution (SNAr) reaction, nitro group reduction, and subsequent heteroannulation, provides a highly efficient and clean procedure for creating a diverse range of functionalized imidazo[4,5-b]pyridines. nih.govacs.org

Furthermore, electrochemical methods are being explored as a sustainable alternative for the synthesis of related imidazo[1,2-a]pyridines. rsc.org These methods avoid the need for external oxidants and utilize low-toxicity solvents, highlighting a move towards more atom-economical and environmentally conscious synthetic strategies. rsc.org Microwave-assisted synthesis has also been recognized as a green chemistry tool, offering advantages such as excellent yields, pure products, and significantly reduced reaction times. nih.gov

Table 1: Comparison of Synthetic Methodologies for Imidazo[4,5-b]pyridine and Related Compounds

MethodologyKey FeaturesAdvantagesReference
Zinc Triflate CatalysisReaction of 3,4-diaminopyridine with aldehydes.Simple reaction conditions, good yields. jscimedcentral.com
Tandem Reaction from 2-chloro-3-nitropyridineOne-pot SNAr, reduction, and heterocyclization in H2O-IPA.Highly efficient, clean, uses green solvent. nih.govacs.org
Electrochemical SynthesisIntermolecular C–N formation/cyclization of ketones with 2-aminopyridines.Environmentally benign, no external oxidants, high atom economy. rsc.org
Microwave-Assisted SynthesisOne-pot, four-component reaction.Excellent yields, pure products, short reaction times. nih.gov

Identification of Undiscovered Biological Targets and Therapeutic Applications

The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore present in compounds with a wide array of biological activities, including antiviral and anticancer properties. jscimedcentral.com Derivatives of this heterocyclic system have been investigated for their potential as inhibitors of various enzymes and receptors. For example, certain imidazo[4,5-b]pyridines have been reported as dual inhibitors of FLT3/aurora kinases for acute myeloid leukemia and as angiotensin II type I receptor blockers. nih.gov

Recent research has expanded the scope of potential therapeutic applications. Studies have shown that amidino-substituted imidazo[4,5-b]pyridines exhibit pronounced antiproliferative activity against various human cancer cell lines, with some compounds showing selective and potent effects in the sub-micromolar range. mdpi.com The mechanism of action for some of these compounds has been linked to the inhibition of tubulin polymerization. mdpi.com Furthermore, certain derivatives have demonstrated moderate antiviral activity, particularly against the respiratory syncytial virus (RSV). mdpi.com

The antimicrobial potential of imidazo[4,5-b]pyridine derivatives is another active area of investigation. While some studies have reported limited antibacterial activity, specific substitutions on the heterocyclic core have led to compounds with promising activity against strains like Escherichia coli. mdpi.comnih.gov The broad spectrum of biological activities associated with this scaffold underscores the potential for discovering new biological targets and therapeutic uses for 2-propyl-1H-imidazo[4,5-b]pyridine and its analogs.

Integration of Advanced Computational Techniques for Predictive Modeling

The development of novel this compound derivatives is increasingly being guided by advanced computational techniques. In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are proving to be invaluable tools for predicting the biological activity and pharmacokinetic properties of new compounds. nih.govnih.gov

Molecular docking simulations, for instance, have been used to investigate the interactions between imidazo[4,5-b]pyridine derivatives and biological targets like lumazine (B192210) synthase, a key enzyme in the riboflavin (B1680620) biosynthesis pathway of microorganisms. nih.gov These studies help in understanding the binding modes and identifying the key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for inhibitory activity. nih.gov Such insights are instrumental in the rational design of more potent inhibitors.

Furthermore, computational approaches like ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are being employed to evaluate the drug-likeness of newly synthesized compounds at an early stage of development. nih.gov This helps in prioritizing candidates with favorable pharmacokinetic profiles for further experimental investigation. The integration of these predictive modeling techniques is expected to accelerate the discovery and optimization of imidazo[4,5-b]pyridine-based drug candidates.

Table 2: Application of Computational Techniques in Imidazopyridine Research

Computational TechniqueApplicationKey Findings/BenefitsReference
Molecular DockingPredicting binding modes of imidazopyridine derivatives to biological targets (e.g., lumazine synthase).Identifies key interactions (H-bonding, hydrophobic) for rational drug design. nih.gov
3D-QSARDeveloping models to predict the anti-tubercular activity of imidazo[1,2-a]pyridine (B132010) derivatives.Generated a statistically significant model for designing new antitubercular agents. researchgate.net
ADMET PredictionEvaluating the drug-likeness and pharmacokinetic properties of synthesized compounds.Helps in early-stage candidate selection and optimization. nih.gov
Homology ModelingCreating 3D models of target proteins (e.g., F1F0 ATP synthase) for docking studies.Enables structure-based drug design for targets with unknown experimental structures. researchgate.net

Interdisciplinary Research Synergies and Collaborative Opportunities

The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach. The journey from initial synthesis to potential clinical application requires expertise from various scientific disciplines, including organic chemistry, medicinal chemistry, pharmacology, computational biology, and materials science.

Synergies between synthetic chemists and biologists are crucial for the design, synthesis, and biological evaluation of novel derivatives. mdpi.com The structural insights gained from biological testing can, in turn, inform the design of next-generation compounds with improved potency and selectivity. mdpi.com

Furthermore, collaborations with computational chemists are essential for leveraging predictive modeling to guide experimental work, thereby saving time and resources. nih.gov The special structural characteristics of imidazo[4,5-b]pyridine derivatives also present opportunities for research in materials science, particularly in the area of proton- and charge-transfer processes. nih.gov

The establishment of collaborative networks among academic research groups, pharmaceutical companies, and specialized research institutes will be instrumental in fully exploring the therapeutic potential of this compound and its analogs. Such partnerships can facilitate the sharing of resources, expertise, and high-throughput screening capabilities, ultimately accelerating the translation of basic research findings into tangible therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-propyl-1H-imidazo[4,5-b]pyridine, and how do reaction parameters influence yield?

  • Methodological Answer: Synthesis typically involves condensation reactions between substituted pyridine diamines and aldehydes. For example, phase transfer catalysis (solid-liquid) using solvents like DMF and catalysts like p-toluenesulfonic acid can improve yields (e.g., 65–75% under reflux for 6–8 hours) . Key parameters include solvent polarity, temperature, and catalyst loading. Characterization via ¹H NMR and IR spectroscopy is critical to confirm structural integrity .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

  • Methodological Answer: If the compound is insoluble in aqueous buffers, use co-solvents like DMSO (≤10% v/v). For in vivo studies, formulations such as DMSO:Tween 80:Saline (10:5:85) or DMSO:PEG300:Saline (10:40:45) enhance bioavailability. Pre-solubilization in DMSO (5–10 mg/mL stock) followed by dilution in assay buffers is recommended to avoid precipitation .

Q. What analytical techniques are essential for verifying the purity and structure of this compound derivatives?

  • Methodological Answer: Combine HPLC (≥95% purity threshold) with mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Nuclear Overhauser Effect (NOE) NMR experiments can resolve positional isomerism in fused-ring systems. Elemental analysis (C, H, N) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How does the substitution pattern (e.g., propyl vs. methyl/chloro groups) impact the biological activity of imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer: Comparative studies show that alkyl chains (e.g., propyl) enhance lipophilicity (LogP = 3.75), improving membrane permeability, while electron-withdrawing groups (e.g., Cl) modulate target binding. For example, 2-chloro analogs exhibit higher antimicrobial activity due to increased electrophilicity at the imidazole ring . Structure-activity relationship (SAR) models should integrate molecular docking and free-energy perturbation (FEP) calculations to predict bioactivity .

Q. What strategies resolve contradictions in reported biological data for imidazo[4,5-b]pyridine analogs (e.g., conflicting IC₅₀ values)?

  • Methodological Answer: Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate compound stability under experimental conditions. Cross-reference results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Contradictions may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or solvent effects on compound aggregation .

Q. How can computational methods (e.g., DFT) guide the design of imidazo[4,5-b]pyridine derivatives with dual Topoisomerase I/IIα inhibition?

  • Methodological Answer: Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance intercalation with DNA-topoisomerase complexes. For example, planar 2-aryl substitutions (e.g., p-tolyl) improve π-stacking interactions, as shown in imidazo[4,5-b]phenazine analogs . Molecular dynamics (MD) simulations further refine binding poses in solvated enzyme pockets.

Q. What experimental frameworks validate the metabolic stability of this compound in preclinical models?

  • Methodological Answer: Use liver microsomal assays (human/rat) with LC-MS/MS quantification to measure intrinsic clearance (Cl₋int). Monitor cytochrome P450 (CYP) inhibition profiles (e.g., CYP3A4/2D6) to assess drug-drug interaction risks. For in vivo PK studies, employ cassette dosing in rodent models with plasma sampling at 0–24 hours .

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